Melanoma-overexpressed antigen (11-23) is a peptide derived from the tyrosinase protein, which is significantly expressed in melanoma cells. This antigen is of particular interest due to its potential role in immunotherapy, specifically in enhancing the immune response against melanoma. The increasing prevalence of melanoma, a highly aggressive form of skin cancer, necessitates the exploration of novel therapeutic targets such as melanoma-overexpressed antigens.
The melanoma-overexpressed antigen (11-23) is primarily sourced from the tyrosinase protein, which plays a crucial role in melanin biosynthesis. Tyrosinase is often overexpressed in melanoma cells compared to normal melanocytes, making it a prime target for cancer immunotherapy. Studies have shown that this antigen can elicit a robust immune response, particularly in cytotoxic T lymphocytes, which are essential for targeting and destroying cancer cells.
Melanoma-overexpressed antigen (11-23) can be classified as a tumor-associated antigen. Tumor-associated antigens are proteins that are overexpressed or uniquely expressed in cancer cells compared to normal cells. In the case of melanoma, these antigens can be utilized to develop targeted therapies and vaccines aimed at enhancing the immune system's ability to recognize and eliminate malignant cells.
The synthesis of melanoma-overexpressed antigen (11-23) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, enabling precise control over the sequence and purity of the resulting peptide.
The molecular structure of melanoma-overexpressed antigen (11-23) consists of a specific sequence derived from tyrosinase. The exact amino acid sequence and its three-dimensional conformation are critical for its recognition by T cell receptors.
The chemical reactions associated with melanoma-overexpressed antigen (11-23) primarily involve interactions with immune cells. These reactions include:
The mechanism of action for melanoma-overexpressed antigen (11-23) involves several steps:
Studies indicate that effective presentation of melanoma-overexpressed antigens can enhance anti-tumor immunity and improve patient outcomes in immunotherapy settings.
Melanoma-overexpressed antigen (11-23) has several significant applications:
The discovery of MOA (11-23) emerged from proteogenomic analyses of melanoma immunopeptidomes. Using mass spectrometry combined with RNA-sequencing, researchers identified peptides presented by major histocompatibility complex (MHC) class I molecules on melanoma cells. MOA-derived peptides were consistently detected across multiple samples but absent in benign melanocytes or normal tissues [1]. Key milestones include:
Table 1: Classification of Melanoma Antigens Based on Genomic Origin
Antigen Type | Genomic Origin | Prevalence in Melanoma | Example Antigens |
---|---|---|---|
aeTSAs | Noncanonical regions (introns, retroelements) | ~40% of TAAs | MOA (11-23), CTAG1B |
TAAs | Overexpressed canonical ORFs | ~30% of TAAs | MART-1, Tyrosinase |
LSAs | Lineage-specific canonical ORFs | ~30% of TAAs | PMEL, TRP-2 |
mTSAs | Mutated sequences | <1% of TAAs | BRAF^V600E^-derived peptides |
Data synthesized from proteogenomic studies of cutaneous melanoma [1]
MOA (11-23) occupies a distinct niche within melanoma’s antigenic landscape, characterized by:
Table 2: Antigen Landscape Across Melanoma Subtypes
Melanoma Subtype | Tumor Mutational Burden | Dominant Antigen Types | MOA (11-23) Expression |
---|---|---|---|
Cutaneous (CSD) | High (≥10 muts/Mb) | mTSAs, aeTSAs | High |
Cutaneous (non-CSD) | High (≥10 muts/Mb) | aeTSAs, LSAs | Moderate-High |
Acral | Low (<5 muts/Mb) | TAAs, aeTSAs | Moderate |
Uveal | Very Low (≤3.2 muts/Mb) | aeTSAs | Low |
CSD = chronically sun-damaged; Data from genomic and peptidomic profiling studies [1] [7] [10]
MOA (11-23) plays a dual role in melanoma progression: supporting tumor fitness while enabling immune evasion.
Table 3: Immune Evasion Mechanisms Associated with MOA (11-23)
Evasion Mechanism | Molecular Mediators | Functional Consequence |
---|---|---|
T-Cell Exhaustion | PD-1, TIM-3, LAG-3 | Reduced IFN-γ/TNF-α production |
Treg Amplification | Galectin-9, TGF-β, IL-10 | Suppression of CD8+ T-cell activation |
MHC-I Dysregulation | B2M mutations, HLA loss | Impaired antigen presentation |
Metabolic Suppression | IDO, Arginase I | Tryptophan/arginine depletion in TME |
TME = tumor microenvironment; Data from tumor immunology studies [3] [6] [8]
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8